Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a carbamate group
Mechanism of Action
Target of Action
Similar compounds have been found to display potent inhibitory activities toward g protein-coupled receptor kinases (grk2 and 5) .
Mode of Action
It is suggested that the compound interacts with its targets, possibly through the formation of hydrogen bonds . This interaction could lead to changes in the targets’ function, potentially inhibiting their activity .
Biochemical Pathways
The inhibition of grk2 and 5 can impact several signaling pathways, including those involved in cardiovascular function and inflammation .
Result of Action
The inhibition of grk2 and 5 could potentially lead to changes in cellular signaling, impacting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine or through other cyclization reactions involving amines.
Coupling of the benzo[d]oxazole and piperidine rings: This step often involves the use of a linker, such as a methylene group, to connect the two rings.
Formation of the carbamate group: The final step involves the reaction of the amine group on the piperidine ring with phenyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups on the benzo[d]oxazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole ring and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are often used in pharmaceuticals for their ability to interact with biological targets.
Carbamate derivatives: These compounds are known for their use in pesticides and pharmaceuticals due to their ability to inhibit enzymes.
Uniqueness
Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is unique due to the combination of its three distinct functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
phenyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(25-16-6-2-1-3-7-16)21-14-15-10-12-23(13-11-15)19-22-17-8-4-5-9-18(17)26-19/h1-9,15H,10-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYETXZRDSDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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